1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Description
1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C23H19F3N2O and its molecular weight is 396.413. The purity is usually 95%.
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Scientific Research Applications
Azafluorene Derivatives and SARS CoV-2 Inhibition
A study by Venkateshan et al. (2020) on azafluorene derivatives, which share structural similarities with the compound of interest, demonstrated potential as inhibitors of SARS CoV-2 RdRp. The research utilized crystal structures, molecular docking analysis, and predicted ADMET properties, suggesting these derivatives could be beneficial in the search for COVID-19 treatments (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Charge Transfer and Optoelectronic Properties
Irfan et al. (2019) explored the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules. This research highlighted the influence of indol, phenyl, and anthracenyl moieties on charge transfer properties, suggesting applications in organic semiconductor devices (Irfan, Chaudhry, Al‐Sehemi, Assiri, & Hussain, 2019).
Synthesis and Antimicrobial Activities
Bayrak et al. (2009) investigated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, demonstrating their antimicrobial activities. Although the direct application of our compound of interest wasn't mentioned, the methodologies and antimicrobial potentials of similar compounds provide insights into possible applications in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Molecular Docking and Biological Evaluation
Hotsulia (2019) synthesized and evaluated the structure, properties, and molecular docking of S-alkylderivatives of triazole-thiols containing pyrrole and indolpropane fragments. This study underscores the significance of molecular structure in influencing the biological activity of compounds, potentially guiding the design of new pharmaceuticals or chemical sensors (Hotsulia, 2019).
Properties
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O/c24-23(25,26)20-5-1-16(2-6-20)3-8-22(29)28-14-11-19-15-18(4-7-21(19)28)17-9-12-27-13-10-17/h1-2,4-7,9-10,12-13,15H,3,8,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROQSMXLURGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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